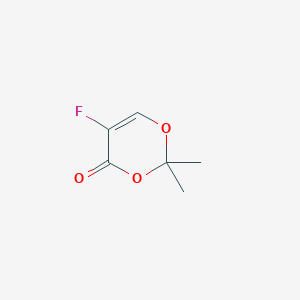
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one, also known as FDDO, is a chemical compound that has been widely used in scientific research. It is a heterocyclic organic compound that contains a dioxin ring with a fluorine atom and two methyl groups attached to it. FDDO has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.
Mechanism Of Action
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one inhibits PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to be a selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes.
Biochemical and Physiological Effects:
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PTPs that are overexpressed in cancer cells. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has also been found to have anti-inflammatory effects by inhibiting PTPs that are involved in the regulation of inflammatory signaling pathways. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been found to have neuroprotective effects by inhibiting PTPs that are involved in the regulation of neuronal signaling pathways.
Advantages And Limitations For Lab Experiments
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has several advantages as a tool for studying PTPs. It is a potent and selective inhibitor of certain PTPs, which makes it a valuable tool for studying the function of specific PTPs in biological processes. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is also stable and easy to handle, which makes it a convenient tool for laboratory experiments. However, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has some limitations. It is a reactive compound that can react with other biomolecules in cells, which can lead to off-target effects. In addition, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has limited solubility in water, which can limit its use in certain experiments.
Future Directions
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has great potential for future research. One area of research is the development of new drugs that target PTPs using 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one as a lead compound. Another area of research is the identification of new targets for 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one. Recent studies have shown that 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can inhibit other enzymes besides PTPs, which opens up new avenues for research. In addition, the development of new methods for synthesizing 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one and its derivatives could lead to the discovery of new compounds with improved properties. Overall, 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one is a valuable tool for studying PTPs and has great potential for future research.
Synthesis Methods
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one can be synthesized using different methods. One of the most commonly used methods is the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and fluorine gas in the presence of a catalyst. This method yields 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one in good yield and purity. Other methods that have been reported in the literature include the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluorobenzenesulfonimide, and the reaction between 2,2-dimethyl-1,3-dioxolane-4,5-dione and N-fluoropyridinium salts.
Scientific Research Applications
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. 5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one has been used to study the role of PTPs in various diseases, including cancer, diabetes, and autoimmune disorders. It has also been used to study the mechanism of action of other drugs that target PTPs.
properties
CAS RN |
144765-13-9 |
|---|---|
Product Name |
5-Fluoro-2,2-dimethyl-1,3-dioxin-4-one |
Molecular Formula |
C6H7FO3 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
5-fluoro-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C6H7FO3/c1-6(2)9-3-4(7)5(8)10-6/h3H,1-2H3 |
InChI Key |
JIIWHSACFRNLJV-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)F)C |
Canonical SMILES |
CC1(OC=C(C(=O)O1)F)C |
synonyms |
4H-1,3-Dioxin-4-one,5-fluoro-2,2-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



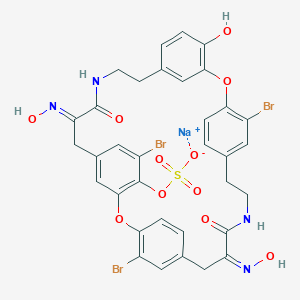
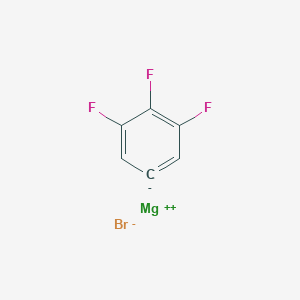


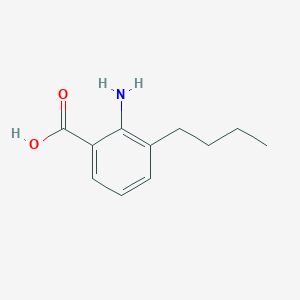
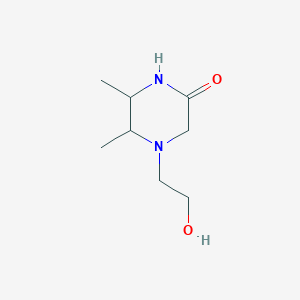




![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
![(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid](/img/structure/B114361.png)
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)